An In-depth Technical Guide to 2-Amino-6-methylpyridine: Synthesis, Properties, and Applications in Research and Development
An In-depth Technical Guide to 2-Amino-6-methylpyridine: Synthesis, Properties, and Applications in Research and Development
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-Amino-6-methylpyridine, a pivotal building block in synthetic organic chemistry and drug discovery. While the initial topic of interest was 6-Methyl-2-nitraminopyridine, the available scientific literature predominantly focuses on its amino precursor. This guide, therefore, centers on the synthesis, characterization, and utility of 2-Amino-6-methylpyridine (CAS RN: 1824-81-3), and explores its potential as a precursor for further chemical modifications, including nitration to its nitramine derivative.[1][2][3][4][5]
Introduction and Core Concepts
2-Amino-6-methylpyridine, also known as 6-methylpyridin-2-amine or 2-amino-6-picoline, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[4][5] Its structural motif, featuring a pyridine ring with both an amino and a methyl group, imparts unique electronic and steric properties that make it a versatile scaffold for the synthesis of more complex molecules. The presence of the amino group, a strong activating group, enhances the nucleophilicity of the pyridine ring, making it amenable to a variety of chemical transformations.[6] This compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][4]
A key application of 2-Amino-6-methylpyridine is in the synthesis of kinase inhibitors for potential cancer and neurological disorder treatments.[4][7] Its ability to participate in various coupling reactions and to be further functionalized makes it an invaluable tool for creating libraries of compounds for drug screening.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 2-Amino-6-methylpyridine is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1824-81-3 | [2][3][5] |
| Molecular Formula | C₆H₈N₂ | [1][2] |
| Molecular Weight | 108.14 g/mol | [1][2][5] |
| Appearance | Off-white to yellow crystalline solid | [1] |
| Melting Point | 40-44 °C | [1][2] |
| Boiling Point | 208-209 °C | [2] |
| Solubility | Faint turbidity in water | [1] |
| pKa | 7.41 | [2] |
Spectroscopic data is critical for the identification and characterization of 2-Amino-6-methylpyridine. Key spectral features are available in public databases such as PubChem.[5]
Synthesis and Derivatization
The synthesis of 2-Amino-6-methylpyridine can be achieved through several routes, each with its own advantages and limitations. A common laboratory-scale synthesis involves the reaction of 2-bromo-6-methylpyridine with an ammonia source.[2]
General Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for 2-Amino-6-methylpyridine.
Caption: Synthetic workflow for 2-Amino-6-methylpyridine.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of 2-Amino-6-methylpyridine.[2]
Materials:
-
2-bromo-6-methylpyridine
-
Aqueous ammonia solution (28%)
-
Cuprous iodide (CuI)
-
Acetonitrile
-
Ether
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for elution)
Procedure:
-
To an oven-dried flask, add 2-bromo-6-methylpyridine (1.0 mmol), aqueous ammonia solution (1.5 mmol), cuprous iodide (0.02 mmol), and acetonitrile (2 mL).
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with ether (5 x 5 mL).
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure 2-Amino-6-methylpyridine.
Derivatization to 6-Methyl-2-nitraminopyridine
While detailed protocols for the direct synthesis of 6-Methyl-2-nitraminopyridine are not as readily available, a plausible synthetic route would involve the nitration of the amino group of 2-Amino-6-methylpyridine. This would typically be achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to prevent unwanted side reactions. The amino group's reactivity makes it susceptible to nitration, forming the N-nitro or nitramino group.
Applications in Drug Discovery and Organic Synthesis
2-Amino-6-methylpyridine is a valuable precursor in the synthesis of a wide range of biologically active molecules.
-
Pharmaceutical Intermediates: It is a key intermediate in the manufacture of drugs such as nalidixic acid.[1][8]
-
Kinase Inhibitors: The scaffold is utilized in the development of inhibitors for protein kinases, which are important targets in cancer therapy. For example, it has been incorporated into the synthesis of Mer/c-Met dual inhibitors.[7]
-
Anticonvulsant Agents: Derivatives of 2-Amino-6-methylpyridine have been synthesized and evaluated for their anticonvulsant activity.[9]
-
Antibacterial Agents: The pyridine moiety is a common feature in antibacterial compounds, and derivatives of 2-Amino-6-methylpyridine have been investigated for their antimicrobial properties.[10][11]
-
Organic Synthesis: Its dual nucleophilic nature makes it a versatile reagent for the synthesis of various five- and six-membered azaheterocycles.[12]
Safety and Handling
2-Amino-6-methylpyridine is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][12][13][14] |
| Fatal in contact with skin | Acute Toxicity, Dermal (Category 2) | Do not get in eyes, on skin, or on clothing. Wear protective gloves/protective clothing. IF ON SKIN: Gently wash with plenty of soap and water.[5][13][14] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Wash skin thoroughly after handling. If skin irritation occurs: Get medical advice/attention.[5][13] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[5][13] |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5][12][14] |
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13] The compound is hygroscopic and should be stored under an inert atmosphere.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][14] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12][13]
Conclusion
2-Amino-6-methylpyridine is a cornerstone of modern synthetic chemistry, offering a versatile platform for the development of novel pharmaceuticals and functional materials. Its rich reactivity, coupled with its commercial availability, ensures its continued importance in both academic research and industrial applications. A thorough understanding of its properties, synthesis, and safe handling is paramount for any scientist working with this valuable compound. Further research into its derivatization, including the synthesis and characterization of 6-Methyl-2-nitraminopyridine, will undoubtedly open new avenues for discovery.
References
-
Alkali Metals Limited. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]
-
ChemBK. (n.d.). 6-Methyl-2-aminopyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Exploring the Versatility of 2-Amino-6-methylpyridine in Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]
- Sari, Y., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1266-1277.
- Ravlee, I., et al. (2003). Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. Chemical & Pharmaceutical Bulletin, 51(2), 162-170.
- Wang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(19), 6931.
- Khatun, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4201.
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